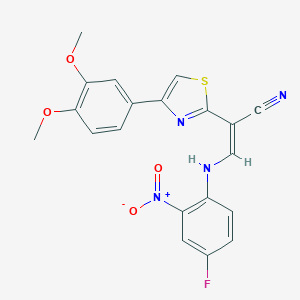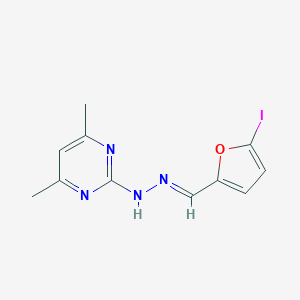
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-HNBD involves the addition of 5-formyl-2-hydroxybenzaldehyde to a mixture of nitric acid and concentrated sulfuric acid at -5 °C . The reaction mixture is stirred for 1 hour and then poured onto crushed ice .
Molecular Structure Analysis
The molecular formula of 4-HNBD is C8H5NO5 . Its InChI Code is 1S/C8H5NO5/c10-3-5-1-6 (4-11)8 (12)7 (2-5)9 (13)14/h1-4,12H and the InChI key is IQVHZPYPLGQYPC-UHFFFAOYSA-N .
Chemical Reactions Analysis
4-HNBD has been used in a variety of chemical reactions. For instance, it has been used in hydroformylation reactions, where its nitro group may facilitate the formation of complex aldehydes. It could also be applicable in catalysis, particularly in aldol-type reactions. Furthermore, it could be involved in similar reduction processes or serve as a precursor in photocatalytic reactions.
Physical And Chemical Properties Analysis
4-HNBD is a powder at room temperature . Its molecular weight is 195.13 .
Aplicaciones Científicas De Investigación
Hydroformylation and Hydrogenation Reactions
Research by Takesada and Wakamatsu (1970) on the hydroformylation of nitroalkenes with rhodium carbonyl revealed that 4-nitrostyrene yields isomeric (4-nitrophenyl)-propionaldehydes at a high efficiency. This study indicates the potential use of 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde in similar hydroformylation reactions, where its nitro group may facilitate the formation of complex aldehydes (Takesada & Wakamatsu, 1970).
Catalytic Applications
A study by Adhikary, Biswas, and Nag (1987) showed that dinuclear copper(II) complexes can mediate regioselective aldol-type condensation of related compounds like 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde. This suggests that 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde could be similarly applicable in catalysis, particularly in aldol-type reactions (Adhikary, Biswas, & Nag, 1987).
Biodegradation Studies
The biodegradation of nitrobenzene compounds, as studied by Haigler and Spain (1993), is another area of interest. Their research on Pseudomonas sp. strain 4NT, which can degrade 4-nitrotoluene, suggests potential biodegradation pathways for similar compounds like 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (Haigler & Spain, 1993).
Photocatalytic Applications
Research by Flores et al. (2007) on the photocatalytic reduction of nitrobenzene over titanium dioxide indicates potential photocatalytic applications for 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde. This compound could be involved in similar reduction processes or serve as a precursor in photocatalytic reactions (Flores et al., 2007).
Environmental Remediation
Carlos et al. (2008) explored the degradation of nitrobenzene using Fenton's reagent, leading to a variety of phenolic products. This study suggests a potential application of 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde in environmental remediation, particularly in processes involving the degradation of aromatic nitro compounds (Carlos et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to interact with proteins and enzymes, which suggests that it may have multiple targets depending on the specific biochemical context.
Mode of Action
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde is a synthetic aromatic compound that is commonly used in scientific research. It has been used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent label, and as a chromogenic agent. Its nitro group may facilitate the formation of complex aldehydes.
Biochemical Pathways
It has been suggested that it could be involved in hydroformylation reactions, aldol-type reactions, and photocatalytic reactions.
Result of Action
It has been suggested that it could be involved in the degradation of aromatic nitro compounds.
Action Environment
It is known that it has unique properties in aqueous solutions.
Propiedades
IUPAC Name |
4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-3-5-1-6(4-11)8(12)7(2-5)9(13)14/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVHZPYPLGQYPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B376687.png)
![3-{4-Fluoro-3-nitroanilino}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376692.png)
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-fluoro-3-nitroanilino}acrylonitrile](/img/structure/B376693.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B376695.png)

![(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid](/img/structure/B376697.png)



![2-[3-benzoyl-1,1-dioxido-4-(1-piperidinyl)-2H-1,2-benzothiazin-2-yl]-1-{4-nitrophenyl}ethanone](/img/structure/B376702.png)
![2-[4-hydroxy-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B376704.png)
![3-(furan-2-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B376707.png)

